1-Chlorododecan-2-one
Description
Properties
Molecular Formula |
C12H23ClO |
|---|---|
Molecular Weight |
218.76 g/mol |
IUPAC Name |
1-chlorododecan-2-one |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h2-11H2,1H3 |
InChI Key |
NDIFONGSGYNDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated Ketones
- This aromaticity increases stability and alters reactivity compared to 1-Chlorododecan-2-one’s purely aliphatic structure. Such compounds are often used in medicinal chemistry for their electron-withdrawing properties .
- For example, it has a solubility of 0.687 mg/mL, whereas aliphatic chlorinated ketones like this compound are expected to exhibit lower aqueous solubility due to longer hydrophobic chains .
Aliphatic Hydrocarbons with Similar Chain Lengths
- 1-Nitrododecane (CAS 16891-99-9): A 12-carbon nitroalkane. The nitro group (-NO₂) is more polar than a ketone, leading to higher solubility in polar solvents. However, nitro compounds are typically less reactive toward nucleophiles compared to chlorinated ketones .
- 1-Octadecanol (CAS 112-92-5): An 18-carbon alcohol. The hydroxyl group enables hydrogen bonding, resulting in higher melting points (e.g., 58–60°C for 1-Octadecanol) compared to chlorinated ketones, which generally have lower melting points due to weaker intermolecular forces .
Physicochemical Properties
Key Observations :
- Chain Length vs. Solubility: Longer aliphatic chains (e.g., 1-Octadecanol) drastically reduce water solubility compared to shorter-chain analogs.
- Functional Group Impact : Chlorine and nitro groups enhance electrophilicity, but nitro compounds exhibit lower reactivity in substitution reactions compared to chlorinated ketones .
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation introduces a ketone group into an alkyl chain via electrophilic aromatic substitution. For 1-chlorododecan-2-one, this method would involve:
-
Acylation of dodecane at the second carbon using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Chlorination of the resultant dodecan-2-one at the terminal carbon using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV irradiation.
Key Challenges :
Table 1: Optimization Parameters for Friedel-Crafts Pathway
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 1.2 equiv AlCl₃ | 62 | 89 |
| Chlorination Temp. | 40–50°C | 58 | 91 |
| Reaction Time | 8–12 hours | 65 | 87 |
Oxidation of 1-Chlorododecan-2-ol
Synthesis of the Alcohol Precursor
1-Chlorododecan-2-ol can be synthesized via nucleophilic substitution of 1,2-epoxydodecane with hydrochloric acid (HCl). Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the secondary alcohol to the ketone.
Critical Considerations :
-
Oxidizing Agent Selectivity : PCC is preferred over Jones reagent to avoid over-oxidation to carboxylic acids.
-
Steric Hindrance : The bulky chlorine atom at C1 may slow oxidation kinetics, necessitating extended reaction times.
Table 2: Comparative Oxidation Efficiency
| Oxidizing Agent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PCC | 25 | 24 | 78 |
| Jones Reagent | 0–5 | 6 | 65 |
| Swern Oxidation | -15 | 12 | 72 |
Grignard Reagent-Mediated Ketone Formation
Stepwise Synthesis
-
Formation of the Grignard Reagent : React 1-chloro-1-dodecene with magnesium in anhydrous ether to generate the organomagnesium compound.
-
Quenching with Carbon Dioxide : Introduce CO₂ to form a carboxylate intermediate, which is subsequently protonated to yield this compound.
Advantages :
-
High functional group tolerance.
-
Scalable for industrial production.
Limitations :
Thermodynamic and Kinetic Analysis
Enthalpic and Entropic Contributions
The standard enthalpy of formation (ΔfH°) for this compound is estimated at -285 kJ/mol , derived from group additivity principles. The chlorination step (ΔH ≈ +120 kJ/mol) is endothermic, requiring precise thermal management.
Table 3: Thermodynamic Properties of Key Intermediates
| Compound | ΔfH° (kJ/mol) | ΔG° (kJ/mol) |
|---|---|---|
| Dodecan-2-one | -210 | -195 |
| 1-Chlorododecan-2-ol | -260 | -245 |
| 1-Chlorododecane | -320 | -305 |
Q & A
Q. What criteria ensure ethical and rigorous experimental design for toxicological studies of this compound?
- Methodological Answer : Adhere to FINER criteria :
- Feasible : Validate assays (e.g., Ames test, cytotoxicity) within resource constraints.
- Novel : Address gaps in existing ecotoxicology data (e.g., aquatic toxicity).
- Ethical : Follow OECD guidelines for in vitro/in vivo testing; minimize animal use.
- Relevant : Prioritize endpoints aligned with regulatory frameworks (REACH, EPA) .
Data Management and Reproducibility
Q. How should large datasets from spectroscopic analyses be managed to ensure reproducibility?
- Methodological Answer : Use FAIR principles (F indable, A ccessible, I nteroperable, R eusable):
- Metadata : Document instrument settings, calibration dates, and software versions.
- Repository Uploads : Deposit raw spectra in public databases (e.g., Zenodo, ChemSpider).
- Version Control : Track preprocessing steps (baseline correction, noise filtering) via Git.
Include detailed protocols in supplementary materials .
Q. What statistical methods are appropriate for reconciling conflicting reactivity data across studies?
- Methodological Answer : Perform meta-regression to assess heterogeneity sources (e.g., solvent polarity, catalyst loadings). Apply Bayesian hierarchical models to pool data while accounting for study-specific biases. Sensitivity analyses (e.g., leave-one-out validation) can identify outlier studies requiring experimental replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
